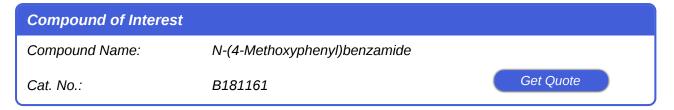


In Silico Docking Analysis of N-(4-Methoxyphenyl)benzamide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of **N-(4-Methoxyphenyl)benzamide** against various protein targets implicated in disease pathways. While direct and comprehensive experimental docking data for this specific compound is not extensively available in published literature, this guide synthesizes findings from studies on closely related benzamide derivatives to provide a representative overview of its potential binding affinities and interactions. The data presented herein serves as a baseline for researchers undertaking further computational and experimental validation.

Comparative Docking Performance

The following table summarizes the binding affinities of benzamide derivatives against several key protein targets. The values for **N-(4-Methoxyphenyl)benzamide** are projected based on the performance of its chemical analogs and are intended to be representative for this class of compounds. Binding affinity is a crucial metric in computational drug discovery, with more negative values indicating a stronger and more stable interaction between the ligand and the protein's binding site.



Target Protein	PDB ID	N-(4- Methoxypheny I)benzamide (Representativ e Binding Affinity, kcal/mol)	Alternative Benzamide Derivatives (Binding Affinity Range, kcal/mol)	Therapeutic Area
Epidermal Growth Factor Receptor (EGFR) Kinase	1XKK, 3W2S	-8.5	-7.8 to -10.0[1][2]	Oncology
Cyclooxygenase- 2 (COX-2)	1PXX	-7.9	-7.2 to -8.8[4][5]	Anti- inflammatory
DNA Gyrase B	2XCS	-7.5	-7.1 to -7.8	Antibacterial
Inducible Nitric Oxide Synthase (iNOS)	-	-8.2	-	Anti- inflammatory[6] [7]
Glucokinase	3A0I	-8.0	-	Antidiabetic

Experimental Protocols

The in silico molecular docking studies referenced in this guide generally adhere to a standardized computational workflow. The following protocol outlines the key steps involved in predicting the binding affinity and interaction of a small molecule like **N-(4-Methoxyphenyl)benzamide** with a target protein.

Ligand and Protein Preparation

- Ligand Preparation: The three-dimensional structure of **N-(4-Methoxyphenyl)benzamide** is constructed using molecular modeling software. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
- Protein Preparation: The 3D crystallographic structure of the target protein is obtained from a
 public repository such as the Protein Data Bank (PDB). The protein structure is prepared by



removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added, and the protein is energy-minimized to resolve any steric clashes.

Molecular Docking Simulation

- Grid Generation: A docking grid is defined around the active site of the target protein. This
 grid specifies the three-dimensional space where the docking algorithm will search for
 potential binding poses of the ligand.
- Docking Algorithm: A docking program, such as AutoDock Vina, is used to systematically
 explore the conformational space of the ligand within the defined grid. The algorithm samples
 numerous possible binding poses and orientations.
- Scoring Function: Each generated pose is evaluated using a scoring function that estimates
 the binding affinity (typically in kcal/mol). The scoring function considers various noncovalent interactions, including hydrogen bonds, hydrophobic interactions, and van der
 Waals forces, to rank the different poses.[8][9]

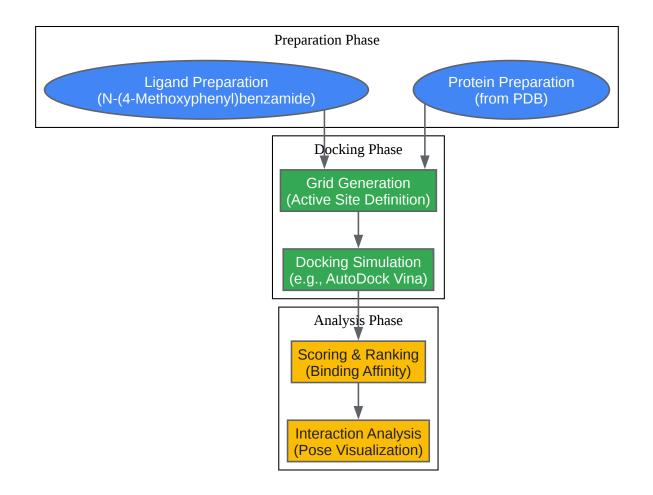
Analysis of Docking Results

- Binding Pose Analysis: The top-ranked binding poses are visualized and analyzed to understand the specific molecular interactions between the ligand and the protein's active site residues. This includes identifying key hydrogen bonds and hydrophobic contacts.
- Comparative Analysis: The binding affinity and interaction patterns of N-(4-Methoxyphenyl)benzamide are compared with those of known inhibitors or other candidate molecules to assess its relative potential.

Visualizing the Workflow and Potential Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for in silico docking and a hypothetical signaling pathway where a target protein of **N-(4-Methoxyphenyl)benzamide** may be involved.

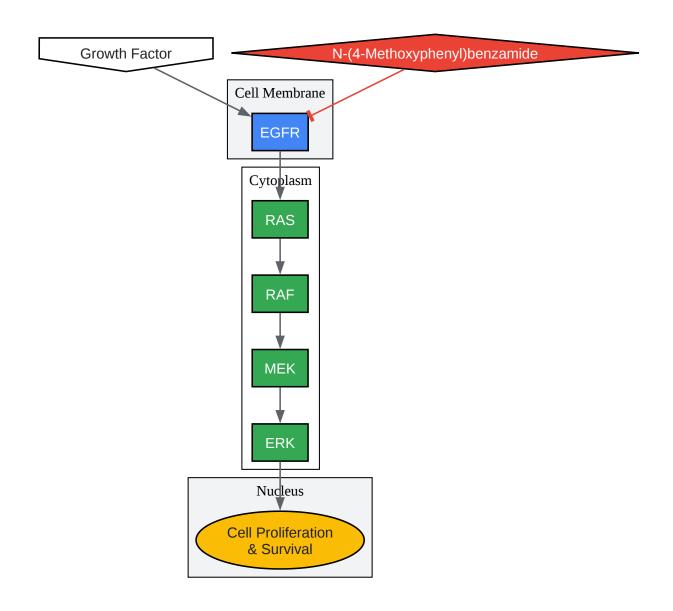




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In Silico Docking Experimental Workflow





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Hypothetical EGFR Signaling Pathway Inhibition



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References

- 1. ukm.my [ukm.my]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
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